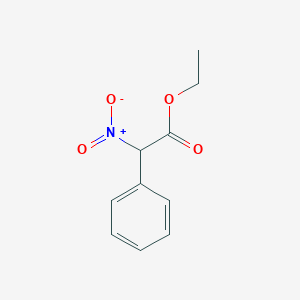![molecular formula C27H27F2N7O3 B14798839 N-{[4-({5-[(4-aminopiperidin-1-yl)methyl]pyrrolo[2,1-f][1,2,4]triazin-4-yl}oxy)-3-fluorophenyl]carbamoyl}-2-(4-fluorophenyl)acetamide](/img/structure/B14798839.png)
N-{[4-({5-[(4-aminopiperidin-1-yl)methyl]pyrrolo[2,1-f][1,2,4]triazin-4-yl}oxy)-3-fluorophenyl]carbamoyl}-2-(4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneacetamide, N-[[[4-[[5-[(4-amino-1-piperidinyl)methyl]pyrrolo[2,1-f][1,2,4]triazin-4-yl]oxy]-3-fluorophenyl]amino]carbonyl]-4-fluoro- is a complex organic compound that features a unique structure combining a benzeneacetamide core with a pyrrolo[2,1-f][1,2,4]triazine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetamide, N-[[[4-[[5-[(4-amino-1-piperidinyl)methyl]pyrrolo[2,1-f][1,2,4]triazin-4-yl]oxy]-3-fluorophenyl]amino]carbonyl]-4-fluoro- typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolo[2,1-f][1,2,4]triazine core, followed by the introduction of the 4-amino-1-piperidinyl group. Subsequent steps involve the attachment of the benzeneacetamide moiety and the fluorophenyl group under controlled reaction conditions, often requiring the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Benzeneacetamide, N-[[[4-[[5-[(4-amino-1-piperidinyl)methyl]pyrrolo[2,1-f][1,2,4]triazin-4-yl]oxy]-3-fluorophenyl]amino]carbonyl]-4-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield oxides, while reduction can produce amines or alcohols
Wissenschaftliche Forschungsanwendungen
Benzeneacetamide, N-[[[4-[[5-[(4-amino-1-piperidinyl)methyl]pyrrolo[2,1-f][1,2,4]triazin-4-yl]oxy]-3-fluorophenyl]amino]carbonyl]-4-fluoro- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Benzeneacetamide, N-[[[4-[[5-[(4-amino-1-piperidinyl)methyl]pyrrolo[2,1-f][1,2,4]triazin-4-yl]oxy]-3-fluorophenyl]amino]carbonyl]-4-fluoro- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzeneacetamide, N-ethyl-4-[[ethyl[5-methoxy-2-[(2R)-1,2,3,4-tetrahydro-6-hydroxy-2-naphthalenyl]phenyl]amino]methyl]-: A structurally related compound with different substituents, leading to variations in biological activity and applications.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar heterocyclic core and are known for their kinase inhibitory activities.
Uniqueness
Benzeneacetamide, N-[[[4-[[5-[(4-amino-1-piperidinyl)methyl]pyrrolo[2,1-f][1,2,4]triazin-4-yl]oxy]-3-fluorophenyl]amino]carbonyl]-4-fluoro- is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets and undergo various chemical transformations makes it a versatile compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C27H27F2N7O3 |
|---|---|
Molekulargewicht |
535.5 g/mol |
IUPAC-Name |
N-[[4-[5-[(4-aminopiperidin-1-yl)methyl]pyrrolo[2,1-f][1,2,4]triazin-4-yl]oxy-3-fluorophenyl]carbamoyl]-2-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C27H27F2N7O3/c28-19-3-1-17(2-4-19)13-24(37)34-27(38)33-21-5-6-23(22(29)14-21)39-26-25-18(7-12-36(25)32-16-31-26)15-35-10-8-20(30)9-11-35/h1-7,12,14,16,20H,8-11,13,15,30H2,(H2,33,34,37,38) |
InChI-Schlüssel |
YQQFRBUHZZNTGY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1N)CC2=C3C(=NC=NN3C=C2)OC4=C(C=C(C=C4)NC(=O)NC(=O)CC5=CC=C(C=C5)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B14798768.png)
![N-[2-(benzylcarbamoyl)phenyl]-4-chloro-N-methylbenzamide](/img/structure/B14798771.png)
![N-propyl-2-cyano-2-[(2-bromophenyl)hydrazono]acetamide](/img/structure/B14798777.png)
![3-bromo-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-methoxybenzohydrazide](/img/structure/B14798784.png)
![2-Amino-1-[3-[(cyclopropylmethylamino)methyl]piperidin-1-yl]propan-1-one](/img/structure/B14798791.png)
![4-[(2E)-2-(2,4-dimethylbenzylidene)hydrazinyl]-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B14798799.png)

![(7aR)-3-tert-butyl-7a-ethenyl-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-1,5-dione](/img/structure/B14798821.png)

![(2E)-N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B14798826.png)


![5-Chloromethyl-3-[1-(2-fluoro-phenyl)-cyclopropyl]-[1,2,4]oxadiazole](/img/structure/B14798843.png)
